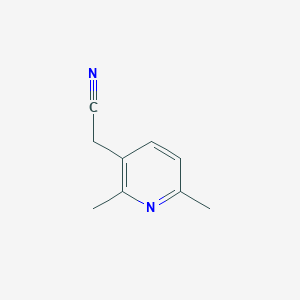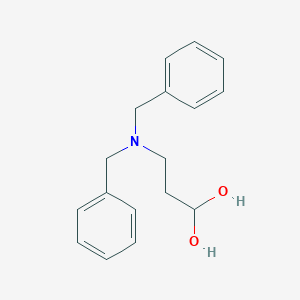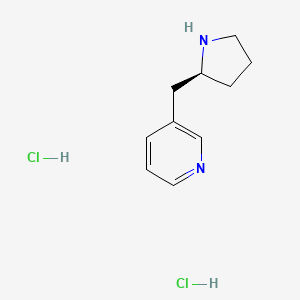![molecular formula C8H14N4O6 B14044856 2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B14044856.png)
2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Azidoacetyl)amino]-2-deoxy-D-mannose is a modified sugar molecule where the hydroxyl group at the second carbon position is replaced by an azidoacetyl group. This unique structure makes it a valuable compound in various scientific fields, particularly in glycobiology and chemical biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azidoacetyl)amino]-2-deoxy-D-mannose typically involves the reaction of 2-deoxy-D-mannose with azidoacetyl chloride in the presence of a base such as triethylamine. This reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the azide group . The resulting product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 2-[(Azidoacetyl)amino]-2-deoxy-D-mannose are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Azidoacetyl)amino]-2-deoxy-D-mannose can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Click Chemistry: The azido group can participate in click chemistry reactions, particularly with alkynes, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.
Click Chemistry: Copper(I) catalysts are often used to facilitate the reaction between the azido group and alkynes.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the azido group.
Major Products Formed
Substitution Reactions: Various substituted mannose derivatives.
Click Chemistry: Triazole-linked mannose derivatives.
Reduction Reactions: Amino-mannose derivatives.
Aplicaciones Científicas De Investigación
2-[(Azidoacetyl)amino]-2-deoxy-D-mannose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed as a metabolic labeling reagent to study glycan biosynthesis and cell surface glycosylation.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool for imaging glycans in vivo.
Industry: Utilized in the production of glycoproteins and other glycosylated products for various industrial applications
Mecanismo De Acción
The mechanism of action of 2-[(Azidoacetyl)amino]-2-deoxy-D-mannose involves its incorporation into glycans through metabolic pathways. The azido group allows for bioorthogonal reactions, enabling the selective labeling and tracking of glycans in biological systems. This facilitates the study of glycan functions and interactions in various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Azidoacetyl)amino]-2-deoxy-D-glucose
- 2-[(Azidoacetyl)amino]-2-deoxy-D-galactose
- 2-[(Azidoacetyl)amino]-2-deoxy-D-xylose
Uniqueness
2-[(Azidoacetyl)amino]-2-deoxy-D-mannose is unique due to its specific structural modification at the second carbon position, which allows for selective reactions with azides. This makes it particularly useful for studying mannose-specific glycosylation pathways and interactions, distinguishing it from other azido-sugars .
Propiedades
Fórmula molecular |
C8H14N4O6 |
|---|---|
Peso molecular |
262.22 g/mol |
Nombre IUPAC |
2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H14N4O6/c9-12-10-1-6(16)11-4(2-13)7(17)8(18)5(15)3-14/h2,4-5,7-8,14-15,17-18H,1,3H2,(H,11,16)/t4-,5-,7-,8-/m1/s1 |
Clave InChI |
SBNIXWHTKPFIQR-SJNFNFGESA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@@H](C=O)NC(=O)CN=[N+]=[N-])O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)NC(=O)CN=[N+]=[N-])O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine HCl](/img/structure/B14044818.png)

![2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one](/img/structure/B14044833.png)




